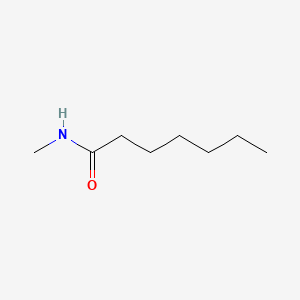

Heptanamide, N-methyl-

Description

Significance and Research Trajectories of N-Methylheptanamide

The significance of N-methylheptanamide in academic research stems from its role as a representative secondary amide. Its structural characteristics, including the presence of a methyl group on the nitrogen atom, influence its chemical reactivity and physical properties. solubilityofthings.com Research trajectories involving this compound often explore its potential as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. solubilityofthings.com Furthermore, understanding the behavior of N-methylheptanamide contributes to the broader knowledge of amide chemistry, which is fundamental to various biological and industrial processes. solubilityofthings.com

Role of N-Methylheptanamide as a Model Compound and Building Block in Organic Synthesis

N-methylheptanamide serves as a valuable model compound for studying the properties and reactions of secondary amides. Its relatively simple yet distinct structure allows researchers to investigate the influence of N-substitution on amide bond characteristics and reactivity.

In the realm of organic synthesis, N-methylheptanamide and its derivatives are utilized as building blocks for the construction of more elaborate molecular architectures. solubilityofthings.comalfa-chemistry.com Organic building blocks are organic compounds with functional groups that are used for the bottom-up assembly of more complex structures. alfa-chemistry.com For instance, derivatives of N-methylheptanamide have been incorporated into the synthesis of small molecule disruptors targeting protein-protein interactions in diseases like Ewing's Sarcoma. nih.gov The amide functionality can be a precursor to other functional groups or can be a stable linkage in the final target molecule.

Classification of N-Methylheptanamide within the Amide Functional Group Family

Amides are organic compounds that contain a carbonyl group (C=O) bonded to a nitrogen atom. reachingfordreams.com They can be classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms attached to the nitrogen atom. masterorganicchemistry.comsavemyexams.com

Primary (1°) amides: The nitrogen atom is bonded to one carbonyl carbon and two hydrogen atoms.

Secondary (2°) amides: The nitrogen atom is bonded to one carbonyl carbon, one alkyl or aryl group, and one hydrogen atom.

Tertiary (3°) amides: The nitrogen atom is bonded to one carbonyl carbon and two alkyl or aryl groups.

Based on this classification, N-methylheptanamide is a secondary amide . The nitrogen atom is bonded to the carbonyl carbon of the heptanoyl group and one methyl group. masterorganicchemistry.comsavemyexams.com

| Amide Classification | Description | Example |

| Primary (1°) | Nitrogen bonded to one carbonyl group and two hydrogens. | Propanamide |

| Secondary (2°) | Nitrogen bonded to one carbonyl group and one alkyl/aryl group. | N-methylheptanamide |

| Tertiary (3°) | Nitrogen bonded to one carbonyl group and two alkyl/aryl groups. | N,N-dimethylformamide |

Structure

3D Structure

Properties

CAS No. |

3400-24-6 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-methylheptanamide |

InChI |

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(10)9-2/h3-7H2,1-2H3,(H,9,10) |

InChI Key |

PRCOHDSOXCGBAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methylheptanamide and Its Derivatives

Direct Amidation Strategies for Heptanamide (B1606996) Synthesis

Direct amidation involves the condensation of a carboxylic acid and an amine, in this case, heptanoic acid and methylamine (B109427). While conceptually straightforward, this reaction is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from the acidic carboxylic acid and the basic amine. encyclopedia.pubdur.ac.uk To drive the reaction towards amide formation, high temperatures (typically above 160 °C) are required to thermally dehydrate the salt. encyclopedia.pubmdpi.com

Modern approaches have focused on the development of catalysts to facilitate direct amidation under milder conditions. These catalytic methods enhance the electrophilicity of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the amine. Boron-based catalysts, such as boric acid and various arylboronic acids, have proven effective. researchgate.net Additionally, certain transition metal catalysts can promote this transformation. For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

| Method | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal Condensation | >160-200 °C, neat or in a high-boiling solvent | No catalyst required; requires high energy input; limited to thermally stable substrates. | encyclopedia.pubmdpi.com |

| Boron-Catalyzed Amidation | Boric acid or arylboronic acids, reflux in toluene (B28343) with water removal (Dean-Stark) | Milder conditions than thermal methods; broader substrate scope. | researchgate.net |

| Titanium-Catalyzed Amidation | Catalytic TiF₄, refluxing toluene | Effective for a range of carboxylic acids, including N-protected amino acids. | researchgate.net |

N-Alkylation Approaches in the Synthesis of N-Methylated Amides

An alternative synthetic route involves forming the amide bond first to yield the primary amide (heptanamide), followed by N-alkylation to introduce the methyl group. This approach is particularly useful for creating a library of N-substituted amides from a common primary amide precursor.

The classical method for N-methylation involves the deprotonation of the amide N-H proton using a strong, non-nucleophilic base, such as sodium hydride (NaH), followed by quenching the resulting amidate anion with a methylating agent like methyl iodide. monash.edu A key challenge in this reaction can be competitive O-alkylation, where the electrophile attacks the amide oxygen, although N-alkylation is generally favored for primary amides. scientificupdate.com

More recent and sustainable methods utilize transition metal catalysts in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. nih.govresearchgate.net In these processes, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from a primary alcohol (methanol in this case) to generate an aldehyde in situ. nih.govresearchgate.net The aldehyde then condenses with the primary amide (heptanamide) to form an N-acyl imine intermediate, which is subsequently reduced by the "borrowed" hydrogen from the catalyst to yield the final N-methylated amide. researchgate.net This method uses a benign methylating agent (methanol) and produces water as the only byproduct. researchgate.net

| N-Alkylation Method | Reagents & Conditions | Description | Reference |

|---|---|---|---|

| Classical Alkylation | 1) Strong base (e.g., NaH); 2) Alkylating agent (e.g., CH₃I) in an aprotic solvent (e.g., THF, DMF). | A two-step process involving deprotonation followed by nucleophilic substitution. | monash.edu |

| Borrowing Hydrogen Catalysis | Methanol (B129727), Ru or Ir catalyst, base, high temperature. | A catalytic cycle involving alcohol oxidation, imine formation, and hydrogenation. Water is the only byproduct. | nih.govresearchgate.netresearchgate.net |

| Reductive Amination | Heptanamide, formaldehyde, reducing agent (e.g., NaBH₃CN). | Involves the formation of an N-acyliminium ion intermediate which is then reduced. | monash.edu |

Stereoselective and Enantioselective Synthesis of N-Methylheptanamide Derivatives

When the heptanoyl backbone of N-methylheptanamide contains one or more chiral centers, methods for controlling the stereochemical outcome of the synthesis become crucial. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule in high purity.

Several strategies can be employed:

Chiral Pool Synthesis : This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter. For example, a chiral hydroxy-heptanoic acid of a known configuration could be sourced from nature or prior synthesis and then converted to the corresponding N-methyl amide without affecting the chiral center.

Chiral Auxiliaries : A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product.

Asymmetric Catalysis : This is a highly efficient strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically pure product. For instance, an asymmetric hydrogenation of an unsaturated N-methylheptanamide precursor using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) could establish a new stereocenter with high enantioselectivity. Similarly, organocatalysis using chiral small molecules like squaramides can be effective for reactions such as enantioselective Michael additions to create chiral N-methylheptanamide derivatives. researchgate.net

| Strategy | Principle | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of an enantiopure starting material. | Amidation of (R)-3-hydroxyheptanoic acid. | nih.gov |

| Chiral Auxiliaries | A removable chiral group directs a stereoselective reaction. | Alkylation of an enolate derived from a heptanoyl group attached to an Evans auxiliary. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a stereocenter with high enantiomeric excess (ee). | Asymmetric hydrogenation of an α,β-unsaturated N-methylheptanamide using a Ru-BINAP catalyst. | rochester.educhemrxiv.org |

| Organocatalysis | Use of a chiral small-molecule catalyst. | Enantioselective conjugate addition to an unsaturated amide precursor catalyzed by a chiral squaramide. | researchgate.net |

Advanced Catalytic Approaches in N-Methylheptanamide Synthesis

Recent advancements in organic synthesis have focused on developing highly efficient and atom-economical catalytic methods. These strategies aim to form bonds by activating otherwise inert parts of a molecule, reducing the need for pre-functionalized starting materials and minimizing waste.

Transition metal-catalyzed C-H amination represents a powerful and modern strategy for forming C-N bonds. nih.govresearcher.life This method involves the direct conversion of a C-H bond into a C-N bond, bypassing the need for a pre-installed functional group like a carboxylic acid or halide. rsc.org Catalysts based on rhodium, ruthenium, palladium, or copper are often employed. nih.govrsc.org

In the context of synthesizing N-methyl amide structures, this could be envisioned through a directed C-H activation process. A directing group on the substrate coordinates to the metal center, positioning it to selectively activate a specific C-H bond. The activated C-H bond then undergoes a reaction with an aminating agent. While direct C-H amination of a simple alkane like heptane (B126788) to form N-methylheptanamide in one step is extremely challenging, related transformations on more complex substrates demonstrate the potential of this methodology. For example, a molecule containing a heptyl chain and a directing group could undergo regioselective C-H amination at a specific position on the chain. This approach offers a highly efficient route to complex amides by building functionality directly onto a simple hydrocarbon framework. nih.govresearcher.life

| Catalyst System | Type of C-H Bond Activated | General Principle | Reference |

|---|---|---|---|

| Rhodium(III) / Iridium(III) | sp² C-H (Aryl), sp³ C-H (with directing group) | Often involves a concerted metalation-deprotonation pathway facilitated by a directing group. | rsc.org |

| Palladium(II) | sp² C-H, sp³ C-H | Can proceed via various mechanisms, including concerted metalation-deprotonation or oxidative addition. | nih.gov |

| Copper(I)/(II) | sp³ C-H | Often involves radical pathways or metal-nitrenoid intermediates. | rsc.org |

Catalyst-Controlled Strategies for Selective Synthesis

The selective synthesis of N-methylheptanamide presents a common challenge in amide chemistry: preventing the formation of the corresponding tertiary amide, N,N-dimethylheptanamide. Catalyst-controlled strategies are crucial for achieving high selectivity towards the desired mono-methylated product. These strategies often focus on the N-methylation of a primary amide or the direct reaction involving a primary amine, where the catalyst's properties dictate the extent of methylation.

Heterogeneous catalysts have shown significant promise in controllably regulating the selectivity of N-methylation. acs.orgnih.gov For instance, palladium-based catalysts, such as Pd supported on zinc-aluminum oxide (Pd/Zn(Al)O), have been developed to possess abundant basic sites that favor the formation of the desired N-methylated amine or amide. acs.orgnih.gov The low loading of Pd, highly dispersed on the support, provides sufficient active sites while the catalyst's basic properties are beneficial for achieving high selectivity. acs.orgnih.gov In such systems, methanol can be used as a methylating agent in the presence of H₂, and the catalyst facilitates the selective transfer of a single methyl group. acs.orgnih.gov

Similarly, N-heterocyclic carbene (NHC)–amine Ruthenium complexes have been developed for the selective mono-N-methylation of various amines with methanol. rsc.org The design of the amine ligand within the complex is critical to its activity and selectivity, demonstrating that fine-tuning the catalyst structure can effectively prevent over-methylation. rsc.org The application of these catalytic principles is directly relevant to the synthesis of N-methylheptanamide, either by methylation of heptanamide or by reductive amination of a heptanoic acid derivative with methylamine, ensuring high yields of the desired secondary amide.

Table 1: Examples of Catalyst Systems for Selective N-Mono-Methylation

| Catalyst System | Methylating Agent | Key Feature for Selectivity | Applicable Reaction |

|---|---|---|---|

| Pd/Zn(Al)O | Methanol | Controlled basicity and high Pd dispersion prevent di-methylation. acs.orgnih.gov | N-methylation of primary amides/amines |

| NHC-amine Ru Complex | Methanol | Fine-tuned ligand sphere (e.g., NHC-aniline ligand) promotes mono-methylation. rsc.org | N-methylation of primary amines |

| Pt/C | Formaldehyde/H₂ | Controlled reaction conditions (temperature, pressure) favor mono-alkylation. researchgate.net | Reductive N-methylation of primary amines/amides |

Enantioselective Hydroaminomethylation Strategies

While N-methylheptanamide itself is an achiral molecule, enantioselective strategies are paramount for the synthesis of its chiral derivatives, which may have applications in various specialized fields. Enantioselective hydroaminomethylation is a powerful one-pot reaction that combines an alkene, carbon monoxide, hydrogen, and an amine to form a new, often chiral, amine product with an extended carbon chain. sbcat.org

This tandem reaction involves a hydroformylation step to produce an aldehyde intermediate, which then undergoes condensation with the amine (in this case, methylamine) and subsequent hydrogenation, all controlled by a single catalyst system. sbcat.org To achieve enantioselectivity, the catalyst must be based on a chiral metal complex, typically involving rhodium modified with chiral phosphorus ligands like diphosphines or phosphites. sbcat.orgacs.org

For the synthesis of a chiral derivative of N-methylheptanamide, one could start with a prochiral alkene, such as 1-hexene. The hydroaminomethylation reaction, using a suitable chiral rhodium catalyst, syngas (CO/H₂), and methylamine, would ideally lead to the formation of an enantioenriched N-methylated amine. Subsequent acylation would yield the final chiral N-methylheptanamide derivative. The choice of chiral ligand is critical, as it dictates the stereochemical outcome of the hydroformylation step, which in turn determines the final product's enantiomeric excess (ee). sbcat.org Researchers have achieved high enantioselectivities (up to 99% ee) in asymmetric hydroaminomethylation reactions by carefully designing the chiral ligands and optimizing reaction conditions. sbcat.orgbohrium.com

Optimization of Reaction Conditions for N-Methylheptanamide Synthesis

The optimization of reaction conditions is critical for developing an efficient, high-yielding, and cost-effective synthesis of N-methylheptanamide. The direct amidation of heptanoic acid with methylamine is the most atom-economical approach, but it is a challenging transformation due to the formation of a stable ammonium salt. rsc.org Catalysts and optimized conditions are required to drive the dehydration and subsequent amide bond formation.

Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reactants and reagents. acs.orgresearchgate.net

Catalyst/Coupling Agent: While classic coupling agents like carbodiimides (e.g., EDC) are effective, they generate stoichiometric waste. rsc.org Catalytic approaches using Lewis acids like titanium tetrafluoride (TiF₄) or boronic acids have emerged as greener alternatives. rsc.orgacs.org Optimization involves screening different catalysts and their loadings to find the most effective system. For instance, studies have shown that for aliphatic acids, a lower catalyst loading (e.g., 5 mol% TiF₄) can be sufficient compared to aromatic acids. rsc.org

Solvent: The choice of solvent can significantly impact reaction yield and rate. Solvents are screened for their ability to facilitate the reaction while allowing for easy removal of water, a byproduct of the reaction. High-boiling, non-polar solvents like toluene are often effective for azeotropic water removal. rsc.org More sustainable solvents like cyclopentyl methyl ether (CPME) are also being explored. nih.gov

Temperature: Amidation reactions often require elevated temperatures to overcome the activation energy for dehydrating the intermediate ammonium salt. rsc.org Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize energy consumption and prevent side reactions. For enzyme-catalyzed amidations, an optimal temperature exists before thermal denaturation of the enzyme occurs. nih.gov

Stoichiometry and Concentration: The molar ratio of heptanoic acid to methylamine, as well as any additives or catalysts, must be carefully controlled. While a 1:1 ratio is ideal for atom economy, a slight excess of one reagent may be used to drive the reaction to completion. acs.org Substrate concentration also plays a role, with optimal values depending on the specific catalytic system. nih.gov

Table 2: Illustrative Optimization of a Direct Amidation Reaction

| Entry | Parameter Varied | Condition | Observed Yield (%) | Reference Principle |

|---|---|---|---|---|

| 1 | Catalyst | None (Thermal) | Low | Direct amidation is challenging without a catalyst. rsc.org |

| 2 | Catalyst | 5 mol% TiF₄ | High | Lewis acid catalysis enhances the reaction rate. rsc.org |

| 3 | Solvent | Toluene (reflux) | 95% | Azeotropic removal of water drives the equilibrium. rsc.org |

| 4 | Solvent | THF (reflux) | 75% | Solvent choice impacts efficiency. researchgate.net |

| 5 | Temperature | 80 °C | Moderate | Sufficient temperature is needed for dehydration. |

| 6 | Temperature | 110 °C (Toluene reflux) | High | Optimal temperature balances rate and stability. rsc.org |

Industrial Production Considerations for N-Methylheptanamide

The transition from laboratory-scale synthesis to industrial production of N-methylheptanamide requires careful consideration of scalability, safety, cost-effectiveness, and sustainability. Key aspects include the adoption of advanced reaction technologies and the implementation of robust waste minimization protocols.

Continuous Flow Systems and Reaction Engineering

Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial synthesis of N-methylheptanamide. researchgate.net Flow reactors, such as packed-bed reactors or continuous stirred-tank reactors, provide superior heat and mass transfer, which allows for better control over reaction parameters and often leads to higher yields and purer products. researchgate.netresearchgate.net

For the synthesis of N-methylheptanamide, a continuous flow process could involve pumping streams of heptanoic acid and methylamine, along with a suitable solvent, through a heated reactor containing an immobilized heterogeneous catalyst (e.g., sulfated TiO₂ or another solid acid catalyst). mdpi.com The benefits of such a system include:

Enhanced Safety: Small reactor volumes at any given time minimize the risks associated with handling reactive chemicals and managing exothermic reactions. researchgate.net

Improved Efficiency: Shorter reaction times are often achieved due to efficient mixing and heat transfer, increasing throughput. researchgate.net

Scalability: Production can be scaled up by extending the operating time or by "numbering-up" (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. researchgate.net

Integration and Automation: Flow systems allow for the integration of reaction, work-up, and purification steps, creating a streamlined and automated process that reduces manual handling and potential for error. rsc.org

Recent developments have demonstrated the use of specialized equipment like screw reactors for solvent-free continuous amidation, further enhancing the green credentials of the process. rsc.org Furthermore, continuous slurry flow technology has been developed to handle reactions where reactants or products are solids, which could be relevant depending on the specific physical properties of the N-methylheptanamide synthesis system. researchgate.netacs.org

Waste Minimization Strategies in Synthesis

Atom Economy: The most fundamental strategy is to choose a synthetic route with high atom economy. Direct catalytic amidation of heptanoic acid and methylamine is ideal, as the only byproduct is water. acs.org This is far superior to methods that use stoichiometric activating agents (e.g., carbodiimides or conversion to an acid chloride), which generate significant amounts of byproduct waste. ucl.ac.uksemanticscholar.org

Catalysis over Stoichiometric Reagents: Employing recyclable heterogeneous or homogeneous catalysts instead of single-use stoichiometric reagents drastically reduces waste. semanticscholar.orgsigmaaldrich.com The development of reusable catalysts, such as Brønsted acidic ionic liquids or solid-supported catalysts for flow systems, is a key area of research for sustainable amide synthesis. mdpi.comacs.org

Solvent Selection and Recycling: Traditional amide synthesis often uses hazardous solvents like DMF or NMP. researchgate.net A key waste minimization strategy is to replace these with greener, safer, and recyclable solvents such as 2-MeTHF or CPME, or to conduct the reaction in water or even under solvent-free conditions. researchgate.netsemanticscholar.orgacs.org In a continuous process, the solvent can be recovered from the product stream and recycled back into the reactor feed, significantly reducing the process mass intensity (PMI). researchgate.net

Process Optimization: As discussed in section 2.7, optimizing reaction conditions not only maximizes yield but also minimizes waste by reducing the formation of byproducts and unreacted starting materials. blazingprojects.com This reduces the burden on downstream purification processes and decreases the amount of material that needs to be treated as waste.

By integrating these strategies, the industrial production of N-methylheptanamide can be designed to be not only economically viable but also environmentally responsible.

Chemical Reactivity and Derivatization of N Methylheptanamide

General Amide Reactions of the N-Methylheptanamide Moiety

The N-methylheptanamide moiety undergoes typical amide reactions, including hydrolysis under both acidic and basic conditions, as well as amidation and acylation reactions.

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine. masterorganicchemistry.com This reaction is typically slow and requires heating with aqueous acid or base for extended periods. masterorganicchemistry.comlibretexts.org

Under acidic conditions , the hydrolysis of N-methylheptanamide involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The reaction ultimately yields heptanoic acid and methylammonium (B1206745) ions. libretexts.org

Under basic conditions , the amide is heated with a hydroxide (B78521) solution, such as sodium hydroxide. libretexts.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process results in the formation of a carboxylate salt (sodium heptanoate) and methylamine (B109427). youtube.com

Below is a table summarizing the products of N-methylheptanamide hydrolysis:

| Condition | Reactants | Products |

| Acidic | N-Methylheptanamide, H₂O, H⁺ | Heptanoic acid, Methylammonium ion (CH₃NH₃⁺) |

| Basic | N-Methylheptanamide, OH⁻ | Heptanoate salt, Methylamine (CH₃NH₂) |

Amidation , also known as transamidation, is the reaction of an amide with an amine to form a new amide. nih.gov These reactions can be challenging due to the stability of the initial amide. However, they can be facilitated by activating the amide or by using metal catalysts. semanticscholar.orgnih.gov For N-methylheptanamide, this would involve reacting it with a different amine to replace the N-methyl group.

Acylation involves the reaction of N-methylheptanamide with an acylating agent, such as an acid chloride or anhydride. This reaction typically occurs at the nitrogen atom, leading to the formation of an N-acyl-N-methylheptanamide, also known as an imide. This transformation requires the initial deprotonation of the amide nitrogen to increase its nucleophilicity.

Oxidation and Reduction Reactions Involving N-Methylheptanamide

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.org

Oxidation of amides is generally difficult. However, under specific conditions, the carbon adjacent to the nitrogen atom (the α-carbon) can be oxidized. The outcome of such a reaction would depend on the specific oxidizing agent used and the reaction conditions.

Reduction of N-methylheptanamide, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), will convert the amide functional group into an amine. In this case, N-methylheptanamide would be reduced to N-methylheptylamine. This reaction is a common method for synthesizing amines from amides.

The following table outlines the products of redox reactions of N-methylheptanamide:

| Reaction | Reagent | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) | N-methylheptylamine |

Nucleophilic Substitution Reactions of N-Methylheptanamide Scaffolds

Nucleophilic substitution reactions involve the replacement of one nucleophile by another at an electron-deficient center. nih.gov While the amide group itself is not a typical leaving group, modifications to the N-methylheptanamide scaffold can introduce sites susceptible to nucleophilic attack. For instance, if the heptyl chain contains a suitable leaving group, it can undergo substitution reactions.

Steric hindrance, the spatial arrangement of atoms in a molecule that hinders a chemical reaction, can significantly impact the rate of nucleophilic substitution. nih.gov In the context of an N-methylheptanamide scaffold, bulky substituents near the reaction site can impede the approach of a nucleophile, thereby slowing down the reaction rate. nih.gov For example, if a substitution reaction were to occur on the carbon atom adjacent to the carbonyl group, the presence of large groups on either the heptyl chain or the incoming nucleophile would decrease the reaction rate.

A good leaving group is a crucial component for a successful nucleophilic substitution reaction. masterorganicchemistry.com It is a species that can stabilize the negative charge it takes on after bond cleavage. masterorganicchemistry.com In a modified N-methylheptanamide scaffold, the nature of the leaving group would be a primary determinant of the reaction's feasibility and rate. nih.gov Generally, weak bases are good leaving groups. masterorganicchemistry.commasterorganicchemistry.com For instance, halides (like iodide and bromide) and sulfonates are excellent leaving groups, whereas groups like hydroxide are poor leaving groups unless protonated. masterorganicchemistry.commasterorganicchemistry.com The better the leaving group, the faster the rate of the substitution reaction. libretexts.org

Derivatization Strategies and Functional Group Transformations of N-Methylheptanamide

Functional group transformations are fundamental processes in organic chemistry that allow for the conversion of one functional group into another, enabling the synthesis of a wide range of compounds. solubilityofthings.com For a secondary amide like N-methylheptanamide, several key transformations are characteristic. These derivatization strategies typically involve reactions at the amide linkage.

Key Transformations Applicable to N-Methylheptanamide:

Hydrolysis: Amide bonds can be cleaved through hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org For N-methylheptanamide, hydrolysis would produce heptanoic acid and methylamine. These reactions are generally slow and often require harsh conditions, such as heating with strong acids or bases. libretexts.orgacs.org The mechanism under basic conditions involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for a nucleophilic attack by water. libretexts.org

Reduction: The amide functional group is one of the least reactive carboxylic acid derivatives and requires strong reducing agents for transformation. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is commonly used to reduce secondary amides like N-methylheptanamide to their corresponding secondary amines. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com This reaction would convert N-methylheptanamide into N-methylheptylamine. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. chemistrysteps.comyoutube.com

Derivatization for Analysis: In analytical chemistry, derivatization is often employed to modify a compound to make it more suitable for analysis, for instance, by chromatography or mass spectrometry. nih.govnih.gov Amine groups, which can be produced from the hydrolysis of N-methylheptanamide, can be derivatized to enhance detection sensitivity and specificity. nih.gov

Solvent Effects on Reaction Kinetics and Selectivity for Amide Transformations

The choice of solvent is critical in chemical synthesis as it can significantly influence reaction rates, equilibria, and selectivity. wikipedia.orgajpojournals.orgresearchgate.netucalgary.ca Solvents affect reactivity by stabilizing or destabilizing reactants, products, and, most importantly, the transition state of a reaction. wikipedia.orgajpojournals.org

Solvent polarity, a measure of its dipole moment, plays a crucial role in reaction kinetics. masterorganicchemistry.com For reactions involving a change in charge distribution between the reactants and the transition state, the effect of solvent polarity is particularly pronounced. ajpojournals.orgresearchgate.net

Reactions with Polar Transition States: Reactions that proceed through a transition state that is more polar than the reactants are generally accelerated by more polar solvents. ajpojournals.orgresearchgate.net This is because polar solvents can better stabilize the charged or partially charged species in the transition state, thereby lowering the activation energy of the reaction. wikipedia.org

Reactions with Less Polar Transition States: Conversely, if the reactants are more polar than the transition state, a more polar solvent will stabilize the reactants more than the transition state, increasing the activation energy and slowing the reaction rate. wikipedia.org

For transformations of N-methylheptanamide, such as hydrolysis or nucleophilic substitution, the polarity of the solvent would be a key factor in determining the reaction speed. For example, in nucleophilic substitution reactions like Sₙ2, the rate can be thousands of times faster in a polar aprotic solvent compared to a polar protic one. chemistrysteps.com

Illustrative Data on Solvent Properties:

| Solvent | Dielectric Constant (ε) at 25°C | Type |

| Water | 78 | Polar Protic |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | Polar Aprotic |

| Acetonitrile (B52724) | 37 | Polar Aprotic |

| Methanol (B129727) | 33 | Polar Protic |

| Acetone | 21 | Polar Aprotic |

| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic |

| Dichloromethane | 9.1 | Polar Aprotic |

| Toluene (B28343) | 2.4 | Non-Polar |

Solvents influence ΔG‡ by differentially solvating the reactants and the transition state. wikipedia.org

Stabilization of Transition State: If a solvent stabilizes the transition state more than it stabilizes the reactants, the activation energy is lowered, and the reaction rate increases. wikipedia.org This is common in reactions where charge is developed or becomes more concentrated in the transition state, as polar solvents can effectively stabilize these charge developments. ucsb.edu

Stabilization of Reactants: If a solvent stabilizes the reactants more effectively than the transition state, the activation energy increases, leading to a slower reaction. wikipedia.orgreddit.com For instance, in some Sₙ2 reactions, polar protic solvents can form strong hydrogen bonds with a negatively charged nucleophile (the reactant), making it less reactive and slowing the reaction. wikipedia.org

A crucial distinction in polar solvents is between protic and aprotic types, which have profoundly different effects on reaction kinetics, particularly those involving nucleophiles. masterorganicchemistry.comchemistrysteps.comchemistryscore.comtengerchemical.comleah4sci.com

Polar Protic Solvents: These solvents, such as water and alcohols (e.g., methanol, ethanol), contain O-H or N-H bonds and can act as hydrogen bond donors. ucalgary.camasterorganicchemistry.com They are very effective at solvating both cations and anions. chemistryscore.com While they can stabilize polar transition states, they can also strongly solvate anionic nucleophiles through hydrogen bonding. ucalgary.cachemistrysteps.com This "caging" of the nucleophile deactivates it, often slowing down reactions like the Sₙ2 mechanism. chemistrysteps.com However, for Sₙ1 reactions, which proceed through a carbocation intermediate, polar protic solvents are ideal as they can effectively stabilize both the carbocation and the leaving group. chemistrysteps.com

Polar Aprotic Solvents: These solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, have significant dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. ucalgary.camasterorganicchemistry.com They are excellent at solvating cations but are poor at solvating anions. ucalgary.ca In these solvents, anionic nucleophiles are left relatively "naked" and more reactive. ucalgary.ca Consequently, reactions that depend on the strength of an anionic nucleophile, such as many Sₙ2 reactions, are significantly faster in polar aprotic solvents. chemistryscore.comtengerchemical.com

For transformations of N-methylheptanamide involving a strong nucleophile, the use of a polar aprotic solvent would likely lead to a significant rate enhancement compared to a polar protic solvent. chemistrysteps.comtengerchemical.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methylheptanamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like N-methylheptanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. researchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For N-methylheptanamide, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the different proton groups.

A representative ¹H NMR spectrum of a similar compound, N-methylhexanamide, shows characteristic peaks that can be extrapolated to N-methylheptanamide. rsc.org These include a triplet for the terminal methyl group (CH₃) of the heptanoyl chain, a series of multiplets for the methylene (B1212753) groups (CH₂) in the alkyl chain, a triplet for the methylene group adjacent to the carbonyl group (CH₂CO), and a doublet for the N-methyl group (NHCH₃). rsc.org A broad singlet corresponding to the amide proton (NH) is also typically observed. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for N-Methylheptanamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (heptanoyl) | ~0.9 | Triplet | ~7.0 |

| (CH₂)₄ | ~1.2-1.4 | Multiplet | - |

| CH₂CH₂CO | ~1.6 | Multiplet | - |

| CH₂CO | ~2.2 | Triplet | ~7.5 |

| NHCH ₃ | ~2.8 | Doublet | ~4.8 |

| NH | ~5.5-6.5 | Broad Singlet | - |

Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govlibretexts.org In the ¹³C NMR spectrum of N-methylheptanamide, each unique carbon atom gives rise to a distinct signal. nih.gov

The spectrum would be expected to show a signal for the carbonyl carbon (C=O) at the downfield end (around 173-177 ppm). The N-methyl carbon (NCH₃) would appear as a distinct peak, while the carbons of the heptanoyl chain would produce a series of signals in the aliphatic region of the spectrum. rsc.orgnih.govlibretexts.org

Interactive Data Table: ¹³C NMR Data for N-Methylheptanamide

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 173.3 |

| N-C H₃ | 26.3 |

| C H₂ (α to C=O) | 36.4 |

| C H₂ (β to C=O) | 25.6 |

| C H₂ (γ to C=O) | 29.1 |

| C H₂ (δ to C=O) | 31.6 |

| C H₂ (ε to C=O) | 22.5 |

| C H₃ (terminal) | 14.0 |

Source: Adapted from publicly available spectral data. nih.gov

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the N-methylheptanamide molecule, advanced 2D NMR techniques are employed. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. ipb.pt An HSQC spectrum of N-methylheptanamide would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, confirming the assignments made from the 1D spectra.

High-Resolution Magic Angle Spinning (HR-MAS): HR-MAS NMR is a powerful technique for obtaining high-resolution spectra of semi-solid or gel-like samples. frontiersin.orgresearchgate.net For certain applications involving N-methylheptanamide, such as its interaction with biological membranes or its formulation in complex matrices, HR-MAS can provide solution-like spectral resolution, allowing for detailed structural analysis in a non-solution state. frontiersin.org This technique is particularly useful for studying the conformation and dynamics of molecules in environments that mimic biological systems. frontiersin.orgbiorxiv.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. uci.edu

In a typical mass spectrum of N-methylheptanamide, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (143.23 g/mol ). nih.gov Because N-methylheptanamide contains one nitrogen atom, its molecular ion peak will have an odd integer value, consistent with the nitrogen rule. uci.edu The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. savemyexams.comuni-rostock.demsu.edu This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other compounds with the same nominal mass. savemyexams.comuni-rostock.de For N-methylheptanamide (C₈H₁₇NO), HRMS would confirm the exact mass of the molecular ion, providing strong evidence for its elemental composition. researchgate.netresearchgate.net The calculated monoisotopic mass of N-methylheptanamide is 143.131014 Da. chemspider.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uci.edu The IR spectrum of N-methylheptanamide exhibits characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Key expected IR absorption bands for N-methylheptanamide include:

A strong absorption band around 1640 cm⁻¹, corresponding to the C=O stretching vibration of the secondary amide (Amide I band).

An N-H stretching vibration appearing as a sharp peak around 3300 cm⁻¹.

An N-H bending vibration (Amide II band) typically observed around 1550 cm⁻¹.

C-H stretching vibrations from the alkyl chain in the region of 2850-2960 cm⁻¹. docbrown.info

C-N stretching vibrations can be expected in the 1250-1020 cm⁻¹ region. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for N-Methylheptanamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 | Sharp, Medium |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| C=O (Amide I) | Stretch | ~1640 | Strong |

| N-H (Amide II) | Bend | ~1550 | Medium |

| C-N | Stretch | 1250-1020 | Medium |

Source: General IR absorption ranges for secondary amides. nih.govuci.edudocbrown.infolibretexts.org

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. matanginicollege.ac.inmsu.edu The amide functional group in N-methylheptanamide is the primary chromophore.

Amides typically exhibit two absorption bands in the UV region:

A weak n → π* transition at a longer wavelength, generally above 200 nm. uzh.ch

A strong π → π* transition at a shorter wavelength, usually below 200 nm. uzh.ch

For a simple, non-conjugated amide like N-methylheptanamide, the n → π* transition is expected to occur around 210-220 nm. The more intense π → π* transition would be found in the far UV region (below 200 nm), which is often outside the range of standard laboratory spectrophotometers. msu.edu The low intensity and position of these absorptions mean that UV-Vis spectroscopy is generally less informative for the structural elucidation of simple amides compared to NMR and IR spectroscopy, but it can be useful for quantitative analysis. libretexts.org

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the electron density and atomic positions can be generated. wikipedia.org This method is fundamental in understanding the compound's solid-state conformation, intermolecular interactions, and packing in the crystal. mdpi.com

While specific single-crystal X-ray diffraction data for N-methylheptanamide is not widely reported in publicly available literature, the technique remains the definitive method for establishing its crystal structure. For complex organic molecules where single crystals are not readily obtainable, powder X-ray diffraction (XRD) can be employed, often in conjunction with other techniques like solid-state NMR and computational modeling to solve the crystal structure. rsc.orgnih.gov The analysis of diffraction patterns provides crucial information on lattice parameters and the geometry of the molecule. iastate.edu

Chromatographic Methods for Purity and Analysis of N-Methylheptanamide

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. wikipedia.org The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.org These methods are indispensable for assessing the purity of N-methylheptanamide and for its quantification in various matrices.

Gas chromatography is a premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. wikipedia.org In GC, the mobile phase is an inert gas, and the stationary phase is typically a high-boiling-point liquid coated on a solid support within a column. libretexts.org

N-methylheptanamide, being a volatile compound, is well-suited for GC analysis. The technique is primarily used to determine the purity of a sample by separating the target compound from any volatile impurities. wikipedia.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of the components. libretexts.org The mass spectrometer provides a fragmentation pattern for each separated peak, which can be compared to spectral libraries for positive identification. etamu.edu

Typical GC Parameters for Amide Analysis:

| Parameter | Value/Type | Purpose |

| Column Type | Capillary Column (e.g., DB-5ms) | Provides high-resolution separation. |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. etamu.edu |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |

| Temperature Program | Ramped | Optimizes separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. wikipedia.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org

For a moderately polar compound like N-methylheptanamide, reversed-phase HPLC is a common analytical method. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. wikipedia.orgepa.gov The separation is based on the differential partitioning of the analyte between the two phases. wikipedia.org HPLC is crucial for purity assessment, especially for non-volatile impurities that would not be detected by GC. openaccessjournals.com

Typical HPLC Parameters for Amide Analysis:

| Parameter | Value/Type | Purpose |

| Column Type | Reversed-Phase (e.g., C18) | Separates based on hydrophobicity. epa.gov |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarities. wikipedia.org |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Mass Spectrometer (MS) | UV detection for quantification, MS for identification. wikipedia.orgresearchgate.net |

| Column Temperature | Ambient or Controlled | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. wikipedia.org It is performed on a plate coated with a thin layer of a stationary phase, such as silica (B1680970) gel. khanacademy.org The mobile phase, a solvent or solvent mixture, moves up the plate via capillary action, separating the components of a spotted sample. wikipedia.org

TLC is often used to monitor the progress of a chemical reaction, to identify compounds present in a mixture by comparing their retention factors (Rf values) to standards, and to determine the purity of a substance. libretexts.orgmerckmillipore.com For N-methylheptanamide, TLC can quickly provide a qualitative assessment of its purity and help in developing optimal solvent systems for column chromatography purification. wikipedia.org

TLC Analysis Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel plates (often with a fluorescent indicator). khanacademy.org |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate). |

| Visualization | UV light (if the compound is UV-active) or chemical staining (e.g., iodine vapor or potassium permanganate). wikipedia.org |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org |

Multivariate Analysis in Spectroscopic Data Interpretation

In the context of analyzing complex datasets generated from spectroscopic techniques like GC-MS and HPLC, multivariate analysis methods are increasingly employed. github.io Techniques such as Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns or correlations that may not be apparent from a simple inspection of the chromatograms or spectra. uclan.ac.uk

When analyzing multiple samples of N-methylheptanamide, for instance, from different synthesis batches, PCA can help in identifying batch-to-batch variations or in classifying samples based on their impurity profiles. github.ionih.gov This statistical approach enhances the interpretation of large and complex analytical data, providing a more comprehensive understanding of the sample's chemical composition. uclan.ac.uk

Computational Chemistry and Theoretical Studies of N Methylheptanamide

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For N-methylheptanamide, DFT calculations can predict key structural parameters and provide a map of its electronic landscape.

Structural Properties: A geometry optimization calculation using a functional such as B3LYP with a basis set like 6-31G* would allow for the determination of equilibrium bond lengths, bond angles, and dihedral angles. These calculations predict the most stable three-dimensional conformation of the molecule, which for N-methylheptanamide would involve finding the lowest energy arrangement of the flexible heptyl chain and the orientation of the N-methyl group relative to the carbonyl.

Table 1: Predicted Structural Parameters for N-Methylheptanamide (Illustrative) Note: These values are representative and would be precisely determined in a specific DFT calculation.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-N | ~1.35 Å | |

| N-CH₃ | ~1.46 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-C (methyl) | ~121° |

| Dihedral Angle | O=C-N-C (methyl)| ~180° (trans, planar amide bond) |

Electronic Properties: DFT is also used to calculate fundamental electronic properties that govern the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For N-methylheptanamide, the MEP would show a region of high negative potential (red) around the carbonyl oxygen atom, indicating its role as a site for electrophilic attack. Regions of positive potential (blue) would be found around the amide and methyl protons.

Molecular Dynamics Simulations Applied to N-Methylheptanamide Systems

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. youtube.com An MD simulation of N-methylheptanamide would provide insight into its dynamic behavior, conformational flexibility, and interactions in a condensed phase (e.g., as a pure liquid or in solution).

The simulation process involves:

System Setup: A simulation box is created containing multiple N-methylheptanamide molecules, often with a solvent like water.

Force Field Application: A suitable force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system. The force field includes parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period, from picoseconds to microseconds. youtube.comfrontiersin.org

From the resulting trajectory, various properties can be analyzed:

Conformational Analysis: The simulation would reveal the different conformations adopted by the flexible heptyl chain and the timescale of transitions between them.

Thermodynamic Properties: Properties such as density and heat capacity of liquid N-methylheptanamide could be calculated.

Transport Properties: The diffusion coefficient can be determined by analyzing the mean squared displacement of the molecules over time, indicating how quickly they move within the liquid.

Structural Properties: Radial distribution functions (RDFs) can be calculated to understand the liquid structure, for example, by plotting the probability of finding a carbonyl oxygen at a certain distance from an amide hydrogen of a neighboring molecule, revealing details about intermolecular hydrogen bonding.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are essential for exploring the potential chemical reactions involving N-methylheptanamide. rsc.org These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govdiva-portal.org

A primary example for N-methylheptanamide is its hydrolysis, the cleavage of the amide bond to form heptanoic acid and methylamine (B109427). A theoretical study of this reaction would involve:

Locating Stationary Points: The geometries of the reactants (N-methylheptanamide and water), the tetrahedral intermediate, and the products are optimized.

Transition State Searching: The transition state (TS) structures for both the formation and breakdown of the tetrahedral intermediate are located. A TS is a first-order saddle point on the potential energy surface.

Energy Profile Calculation: The energies of all stationary points are calculated to construct a reaction energy profile. The difference in energy between the reactants and the highest-energy transition state gives the activation energy (energy barrier) for the reaction, which determines the reaction rate. diva-portal.org

Solvent Effects: Since hydrolysis often occurs in solution, computational models that account for the solvent (either explicitly with individual solvent molecules or implicitly via a continuum model) would be included for more accurate results.

These calculations can clarify whether a reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. patonlab.com

Theoretical Studies of Structure-Reactivity Relationships in N-Methylheptanamide Derivatives

Theoretical studies can systematically investigate how chemical modifications to N-methylheptanamide affect its reactivity, establishing structure-reactivity relationships. nih.gov By creating a series of in silico derivatives and calculating their properties, researchers can predict how changes will influence behavior without needing to synthesize each compound.

For example, one could study a series of N-methylheptanamide derivatives where electron-donating or electron-withdrawing groups are placed at various positions on the heptyl chain. For each derivative, DFT calculations could determine:

Changes in Electronic Properties: How do the HOMO-LUMO gap, dipole moment, and charge distribution on the amide group change with different substituents? An electron-withdrawing group would be expected to make the carbonyl carbon more electrophilic.

Impact on Reactivity: How is the activation energy for a reaction like hydrolysis affected? Global reactivity descriptors can be calculated for each derivative to quantify trends in reactivity. nih.gov

Correlations: The calculated properties can be correlated with reactivity. For instance, a plot of the calculated charge on the carbonyl carbon versus the calculated activation energy for hydrolysis could reveal a linear relationship, providing a predictive model for the reactivity of new derivatives.

Table 2: Illustrative Data for a Theoretical Structure-Reactivity Study of N-Methylheptanamide Derivatives

| Derivative (Substituent at C7) | Calculated Charge on Carbonyl Carbon (q_C) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity towards Nucleophiles |

|---|---|---|---|

| N-Methylheptanamide (-H) | +0.55 | 7.2 | Baseline |

| 7-hydroxy-N-methylheptanamide (-OH) | +0.56 | 7.1 | Slightly Increased |

Such studies provide fundamental insights into the electronic effects governing the chemistry of amides and can guide the design of molecules with tailored properties. researchgate.net

Biochemical Interactions and Mechanisms of Action of N Methylheptanamide Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for N-Methylheptanamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For a molecule like N-methylheptanamide, SAR studies would typically involve synthesizing a series of related compounds (analogues) and evaluating their biological effects. This allows researchers to identify the key structural features, or pharmacophores, responsible for the molecule's activity and to optimize them for better potency, selectivity, and pharmacokinetic properties.

The length of the alkyl chain in a series of homologous compounds, such as N-alkylheptanamides, is a critical determinant of their biological activity. Generally, increasing the chain length alters the lipophilicity of the molecule. This can have a profound effect on its ability to cross cell membranes, its binding affinity to target proteins, and its metabolic stability.

For many biologically active aliphatic compounds, a parabolic relationship is observed between alkyl chain length and activity. Initially, increasing the chain length can enhance activity by improving hydrophobic interactions with a target's binding pocket. However, beyond an optimal length, the activity may decrease due to steric hindrance, reduced solubility, or nonspecific binding to other cellular components. For instance, in studies of other alkyl amides and amines, compounds with a chain length of 11 to 15 carbon atoms have shown maximal antimicrobial activity. nih.govnih.gov A hypothetical study on N-alkylheptanamide derivatives would likely reveal an optimal chain length for a specific biological target.

Table 1: Hypothetical SAR Data for N-Alkylheptanamide Derivatives This table is illustrative and based on general principles of SAR. No specific experimental data for N-methylheptanamide is currently available.

| Compound | N-Alkyl Group | Alkyl Chain Length | Hypothetical Biological Activity (e.g., IC50) |

| Heptanamide (B1606996) | H | 0 | Baseline |

| N-methylheptanamide | Methyl | 1 | Reference |

| N-ethylheptanamide | Ethyl | 2 | Potentially Increased |

| N-propylheptanamide | Propyl | 3 | Potentially Optimal |

| N-butylheptanamide | Butyl | 4 | Potentially Decreased |

The orientation of substituents and the nature of functional groups are crucial for the specific interactions a molecule can form with its biological target. For N-methylheptanamide, the key functional groups are the amide linkage and the terminal methyl group on the nitrogen.

The amide group itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group, though absent in N-methylheptanamide's tertiary amide) and a hydrogen bond acceptor (the carbonyl oxygen). The N-methyl group introduces a conformational constraint and increases lipophilicity compared to an unsubstituted amide. The specific orientation of these groups in three-dimensional space will dictate how well the molecule fits into the binding site of a target enzyme or receptor. Modifications, such as introducing other functional groups on the heptanoyl chain or altering the N-alkyl substituent, would be expected to significantly impact biological activity by changing the electronic and steric properties of the molecule.

Enzyme Inhibition Mechanisms and Kinetics of N-Methylheptanamide Derivatives

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial for the development of therapeutic agents. While there is no specific information on N-methylheptanamide as an inhibitor of 17β-HSD1 or urease, the general principles of enzyme inhibition would apply.

17β-HSD1 is an enzyme that catalyzes the conversion of the less potent estrogen, estrone, to the highly potent estradiol. nih.gov Inhibition of this enzyme is a therapeutic strategy for estrogen-dependent diseases like breast cancer. Inhibitors of 17β-HSD1 are typically designed to bind to the active site of the enzyme, preventing the natural substrate from binding.

While many known inhibitors are steroid-based or possess complex aromatic structures, a simple aliphatic amide like N-methylheptanamide would be a non-classical potential inhibitor. If it were to show activity, it would likely do so by establishing hydrophobic interactions via its heptyl chain within the substrate-binding pocket and potentially forming a hydrogen bond between its carbonyl oxygen and amino acid residues in the active site. The N-methyl group would influence the compound's conformation and fit within the binding site.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov Inhibition of urease is of interest for treating infections by urease-producing bacteria and in agriculture to prevent the loss of urea-based fertilizers.

Urease inhibitors often work by interacting with the nickel ions in the active site. The amide carbonyl oxygen of N-methylheptanamide could potentially coordinate with one or both of the nickel ions. Kinetic analysis, such as determining the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), would be essential to characterize the mechanism. For example, a competitive inhibitor would likely bind to the same active site as urea, and its effects could be overcome by increasing the substrate concentration.

The binding affinity of a ligand (like N-methylheptanamide) for an enzyme is a measure of the strength of their interaction. It is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a stronger interaction.

The binding affinity is determined by the sum of all intermolecular interactions between the ligand and the enzyme. For N-methylheptanamide, these would primarily be:

Hydrophobic interactions: Between the heptyl chain and nonpolar amino acid residues in the enzyme's binding pocket.

Hydrogen bonds: The carbonyl oxygen of the amide is a potential hydrogen bond acceptor.

Molecular docking and other computational methods are often used to predict the binding mode and affinity of a ligand to its target enzyme. These studies can provide valuable insights into the specific amino acid residues involved in the interaction and can guide the design of more potent inhibitors.

Elucidation of Specific Amino Acid Residue Interactions

No studies detailing the specific interactions between N-methylheptanamide and amino acid residues of proteins were identified. While computational and experimental methods exist to determine such interactions, including how methyl groups on molecules can influence binding, this specific analysis has not been published for N-methylheptanamide. nih.gov General computational studies focus on the fundamental principles of amino acid interactions, but these have not been applied to this particular compound. nih.govrsc.org

Protein-Protein Interaction Studies Involving N-Methylheptanamide Analogs

There is no available research on the role of N-methylheptanamide or its analogs in the modulation of protein-protein interactions (PPIs). The field of PPI modulation is an active area of research for developing novel therapeutics, with many studies focusing on small molecules that can either inhibit or stabilize these interactions. nih.govnih.govwhiterose.ac.uk However, none of the reviewed literature includes N-methylheptanamide or related structures as subjects of study.

Cell Signaling Pathway Modulation by N-Methylheptanamide Derivatives

The scientific literature lacks any data on the effects of N-methylheptanamide or its derivatives on cellular signaling pathways. General research describes how various molecules can influence pathways such as the NF-kB or NLRP3 inflammasome pathways, but N-methylheptanamide is not mentioned in these contexts. nih.gov

Interaction with Cellular Membranes and Effects on Membrane Fluidity

No experimental or theoretical studies were found that investigate the interaction of N-methylheptanamide with cellular membranes or its potential effects on membrane fluidity. Research in this area has been conducted on structurally different N-methylated compounds, such as N-methylated phosphatidylethanolamines, to understand their impact on the physical properties of lipid bilayers. nih.govscilit.comelsevierpure.com However, these findings cannot be extrapolated to N-methylheptanamide due to significant structural differences.

DNA Binding Mechanisms: Theoretical and Experimental Investigations

A thorough search of the literature yielded no evidence of theoretical or experimental investigations into the DNA binding mechanisms of N-methylheptanamide. Studies on DNA binding are common for other classes of molecules, such as metal complexes and polyamides, but this research does not extend to simple amides like N-methylheptanamide. rsc.orgmdpi.comresearchgate.net

Metabolic Pathways and Biological Transformations in Vitro

There are no published studies detailing the in vitro metabolic pathways or biological transformations of N-methylheptanamide. Standard in vitro systems using liver microsomes, S9 fractions, or hepatocytes are routinely used to characterize the metabolism of new compounds. nih.govbioivt.comadmescope.com While the metabolism of other N-methylated compounds and N-acylethanolamines has been explored, specific data for N-methylheptanamide is absent from the scientific record. dovepress.comnih.gov Research into the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT) describes the N-methylation of nicotinamide and other analogues, but heptanamide is not identified as a substrate. nih.govbirmingham.ac.ukresearchgate.net

Applications of N Methylheptanamide in Materials Science and Industrial Chemistry

Role of N-Methylheptanamide as a Chemical Building Block and Intermediate

N-methylheptanamide serves as a versatile chemical building block and intermediate in organic synthesis. solubilityofthings.com Chemical building blocks are relatively small molecules with reactive functional groups that allow for their incorporation into larger, more complex structures. rsc.orggoogle.com The amide linkage is particularly stable and is found in numerous natural and synthetic compounds. libretexts.org

The synthesis of N-alkyl amides like N-methylheptanamide can be achieved through various methods, including the reaction of a carboxylic acid (heptanoic acid) with an amine (methylamine) or via the use of coupling agents. rsc.org A common laboratory- and industrial-scale synthesis involves the reaction of a carboxylic acid with an amine in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and iodine, which facilitates the formation of the amide bond under mild conditions. nih.gov Another established route is the direct N-alkylation of amides with alcohols, which is considered an attractive green process as water is the only byproduct. rsc.org

As an intermediate, N-methylheptanamide can be used in the development of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com A related class of compounds, N-methoxy-N-methylamides (Weinreb amides), are highly valued as intermediates because they react cleanly with organometallic reagents to form ketones and aldehydes, showcasing the synthetic utility of such amide structures. evitachem.com The presence of the N-H bond in N-alkyl amides can also be activated through processes like proton-coupled electron transfer (PCET) to form amidyl radicals, which are highly reactive intermediates for constructing complex nitrogen-containing molecules. nih.gov

Table 1: Representative Synthesis Methods for N-Alkyl Amides

| Method | Reactants | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Direct Amidation | Carboxylic Acid + Amine | PPh₃ / I₂ | Forms amide linkage under mild conditions. nih.gov |

| N-Alkylation | Amide + Alcohol | Various (e.g., Ru-based) | Green chemistry approach; water is the sole byproduct. rsc.org |

Utilization in Polymer and Dendrimer Synthesis

While direct polymerization of N-methylheptanamide is not a primary application, its structural motifs and the broader class of N-alkyl amides play significant roles in polymer science. A structurally similar compound, 2-amino-N-methylheptanamide, is utilized as a monomeric building block for creating complex polymers and dendrimers with specialized properties.

Dendrimers are highly branched, well-defined macromolecules with a central core and layered branching units. molport.com Their synthesis can be achieved through divergent or convergent approaches. google.com In the divergent method, the dendrimer grows outwards from a multifunctional core, with each successive "generation" adding a new layer of monomers. google.com The functional groups on the periphery of the dendrimer can be tailored for specific applications.

Furthermore, N-alkyl amides can function as non-polymerizable catalytic adjuncts (NPCAs) in polymerization reactions. Research has shown that in the ring-opening polymerization (ROP) of lactide using an iron-based catalyst, the presence of N-alkyl amides like N-ethylacetamide or N-methylbenzamide can enable the reaction to proceed at lower temperatures (as low as 105°C) and with high control, preventing side reactions. frontiersin.org The amide is believed to coordinate with the metal catalyst, increasing its solubility and activity. frontiersin.org This suggests a potential role for N-methylheptanamide in facilitating the synthesis of biodegradable polyesters like polylactide (PLA).

Table 2: Role of N-Alkyl Amides in Ring-Opening Polymerization of Lactide

| Parameter | Without N-Alkyl Amide | With N-Alkyl Amide (NPCA) |

|---|---|---|

| Catalyst | Fe(OAc)₂ | Fe(OAc)₂ |

| Required Temperature | >170°C | ≤145°C (no racemization) |

| Key Function of Amide | N/A | Increases solubility and activity of the metal catalyst. frontiersin.org |

| Outcome | Polymerization with potential racemization. | High conversion, high yield, controlled polymer structure. frontiersin.org |

Applications in the Production of Coatings, Paints, Resins, and Plastics

In the realm of industrial chemistry, N-alkyl amides find utility as additives in the formulation of coatings, resins, and plastics, primarily functioning as plasticizers. solubilityofthings.com Plasticizers are additives that increase the flexibility, durability, and workability of a material by weakening the intermolecular forces between polymer chains. specialchem.comyoutube.com

While large-volume plasticizers are often phthalate (B1215562) or adipate (B1204190) esters, specialty plasticizers are used to achieve specific performance characteristics. Amide-based plasticizers can be incorporated into various polymers, including polyamides (nylons) and polyvinyl chloride (PVC), to improve their processing and end-use properties. axcentive.comspecialchem.com For example, certain sulfonamide-based plasticizers are used in melamine (B1676169) resins to improve flow and flexibility in laminating and coating applications. axcentive.com The incorporation of a plasticizer lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. google.com

Given its structure—a polar amide head and a nonpolar hydrocarbon tail—N-methylheptanamide has the characteristics of an external plasticizer. It could physically interact with polymer chains, disrupting their close packing and thereby enhancing flexibility. specialchem.com Additionally, N-alkyl amides have been patented for use as friction-reducing additives in lubricants and fuels, demonstrating their utility in modifying the physical properties of industrial fluids. google.com

Development of Novel Functional Materials Utilizing N-Methylheptanamide Scaffolds

A molecular scaffold is a core structure upon which functional units can be built to create complex, multifunctional molecules. acs.orgwipo.int The N-methylheptanamide structure can serve as a simple scaffold, where the amide and alkyl portions can be modified to develop new functional materials.

A significant application for long-chain amides is in the synthesis of advanced porous materials. Research has demonstrated that N,N-dialkyl amides can act as structure-directing agents (SDAs) or templates in the formation of Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). acs.org The amide molecules guide the assembly of metal ions and organic linkers into a specific, highly ordered, and porous crystalline structure. acs.org The length of the alkyl chain on the amide can influence the final topology of the ZIF, demonstrating the crucial role of the scaffold in materials synthesis.

Furthermore, the reactivity of the N-H bond in N-alkyl amides can be harnessed to create complex cyclic molecules. Using photoredox catalysis, the N-H bond can be activated to form an amidyl radical, which can then undergo intramolecular cyclization reactions to form valuable lactams and other N-acyl amines. nih.gov This methodology allows for the construction of complex polycyclic scaffolds from simple linear amide precursors. Related N-acyl amino acid structures have also been identified as key components of pheromones in nature, which are highly specific functional materials. rsc.org

Surfactant Properties and Surface Chemistry of N-Methylheptanamide

N-methylheptanamide is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The polar amide group (-C(O)NHCH₃) serves as the hydrophilic head, while the seven-carbon heptyl chain acts as the hydrophobic tail. This dual nature makes N-methylheptanamide and related N-alkyl fatty amides surface-active agents, or surfactants. researchgate.netnih.gov